molecular formula C18H34O4 B14654728 9,10-Dihydroxyoctadec-12-enoic acid CAS No. 53734-70-6

9,10-Dihydroxyoctadec-12-enoic acid

Cat. No.: B14654728
CAS No.: 53734-70-6
M. Wt: 314.5 g/mol
InChI Key: XEBKSQSGNGRGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydroxyoctadec-12-enoic acid is a derivative of linoleic acid diol. It is a naturally occurring compound that has been identified as a proliferator-activated receptor gamma2 ligand. This compound is known for its role in stimulating adipocytes and inhibiting osteoblast differentiation . It is also referred to as leukotoxin diol due to its association with leukocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroxyoctadec-12-enoic acid typically involves the dihydroxylation of linoleic acid. This reaction can be catalyzed by enzymes such as epoxide hydrolases, which convert the epoxide intermediate to the diol form . The reaction conditions often include the presence of specific enzymes and controlled temperature and pH levels to ensure optimal conversion.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods where microorganisms or enzymes are used to catalyze the conversion of linoleic acid to this compound. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

9,10-Dihydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

9,10-dihydroxyoctadec-12-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBKSQSGNGRGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694012
Record name 9,10-Dihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53734-70-6
Record name 9,10-Dihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.